[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol
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Overview
Description
[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol: is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a dichloropyrimidine ring attached to a pyrazole ring, with a methanol group at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol typically involves the following steps:
Formation of the Dichloropyrimidine Ring: The starting material, 4,6-diaminopyrimidine, is dissolved in hydrochloric acid and cooled to -5°C.
Formation of the Pyrazole Ring: The dichloropyrimidine intermediate is then reacted with a suitable pyrazole precursor under basic conditions to form the pyrazole ring.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The dichloropyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a tool for studying enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol: can be compared with similar compounds such as:
(2,6-Dichloropyrimidin-4-yl)methanol: Similar structure but lacks the pyrazole ring.
4,6-Dichloropyrimidine: Lacks both the pyrazole ring and the methanol group.
Uniqueness
The presence of both the dichloropyrimidine and pyrazole rings, along with the methanol group, makes This compound unique. This unique structure contributes to its diverse chemical reactivity and wide range of applications .
Properties
CAS No. |
799789-50-7 |
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Molecular Formula |
C9H8Cl2N4O |
Molecular Weight |
259.09 g/mol |
IUPAC Name |
[1-(4,6-dichloropyrimidin-2-yl)-5-methylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C9H8Cl2N4O/c1-5-6(4-16)3-12-15(5)9-13-7(10)2-8(11)14-9/h2-3,16H,4H2,1H3 |
InChI Key |
WJPWMXDTFWSPDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=NC(=CC(=N2)Cl)Cl)CO |
Origin of Product |
United States |
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